5-Chloro-2-(trifluoromethoxy)cinnamic acid - 1092461-22-7

5-Chloro-2-(trifluoromethoxy)cinnamic acid

Catalog Number: EVT-1715341
CAS Number: 1092461-22-7
Molecular Formula: C10H6ClF3O3
Molecular Weight: 266.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

  • Compound Description: This series of compounds comprises modifications of the core structure of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Variations include the introduction of chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents on the benzene ring and modifications to the carboxylic acid group, including its replacement with carbohydrazide derivatives bearing heterocyclic moieties. These modifications aimed to explore the structure-activity relationships of these compounds, particularly their antioxidant properties, which were evaluated using DPPH radical scavenging and reducing power assays [].

(Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide

  • Compound Description: This isatin derivative (COPHCT) was investigated for its anti-inflammatory and antinociceptive properties in mice []. Results from carrageenan-induced paw edema and zymosan-induced air pouch models indicated potent anti-inflammatory activity, while the formalin test and acetic acid-induced writhing assay revealed potential antinociceptive effects.

5-Chloro-2,3,4-trifluorobenzoic acid

  • Compound Description: This compound serves as a crucial intermediate in synthesizing quinolone-3-carboxylic acid derivatives, an important class of antibacterial agents [].

5‐chloro‐2(3H)‐benzoxazolone Mannich Bases

  • Compound Description: This group of N-substituted 5-chloro-2(3H)-benzoxazolone derivatives was designed and synthesized to investigate their potential as cholinesterase inhibitors and antioxidants []. These compounds showed promising acetylcholinesterase (AChE) inhibitory activity, exceeding the potency of the reference compound, rivastigmine. Notably, compound 7 within this series displayed the highest AChE inhibition. Molecular docking simulations suggested that compound 7's inhibitory activity could be attributed to interactions with the catalytic active site of AChE.

2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999)

  • Compound Description: PF-06282999 is a potent and highly selective, mechanism-based inhibitor of myeloperoxidase (MPO) []. Developed by Pfizer, PF-06282999 demonstrated robust inhibition of MPO activity in preclinical studies, including effectiveness in inhibiting plasma MPO activity in lipopolysaccharide-treated cynomolgus monkeys upon oral administration. Based on its promising pharmacological and pharmacokinetic profiles, PF-06282999 progressed to first-in-human pharmacokinetic and safety studies for treating cardiovascular diseases.

4-amino-5-chloro-2-methoxybenzoic acid Esters

  • Compound Description: These compounds are esters of 4-amino-5-chloro-2-methoxybenzoic acid coupled with various substituted 1-piperidineethanol moieties. These modifications aimed to explore their activity as 5-HT4 receptor agonists. Notably, compounds with monosubstitutions on the piperidine ring, such as methyl, hydroxyl, acetylamino, or carbamoyl groups, displayed equipotency to the reference 5-HT4 receptor agonist, ML 10302 [].

(S)-4-(1-(5-Chloro-2-(4-fluorophenyoxy)benzamido)ethyl) Benzoic Acid (CJ-42794)

    4-{3-[5-Chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid (Efipladib)

    • Compound Description: Efipladib (111) is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme involved in inflammatory processes []. This compound emerged from optimizing a series of indole cPLA2α inhibitors, highlighting the importance of the C3 substituent and the phenylmethanesulfonamide region for potency and selectivity. Efipladib displayed promising activity in various in vitro and in vivo models, demonstrating efficacy in reducing prostaglandin and leukotriene production, key mediators of inflammation.

    4‐(5‐Chloro‐2(3H)‐benzoxazolon‐3‐yl) Butanoic Acid and Derivatives

    • Compound Description: This series includes 4‐(5‐chloro‐2(3H)‐benzoxazolon‐3‐yl)butanoic acid, its corresponding ethyl ester, and ten novel amide derivatives. These compounds were synthesized and evaluated for their antinociceptive and anti-inflammatory properties. Notably, the parent compound, 4‐(5‐chloro‐2(3H)‐benzoxazolon‐3‐yl)butanoic acid, exhibited the most potent activity in both assays [].

    5-chloro-2-hydroxynicotinic acid

    • Compound Description: This compound is a substrate for degradation by specific strains of Mycobacterium. Research has identified a bacterial strain, classified as Mycobacterium sp., capable of utilizing 5-chloro-2-hydroxynicotinic acid as its sole source of carbon and energy []. The initial step in this degradation pathway involves converting 5-chloro-2-hydroxynicotinic acid to 5-chloro-2,6-dihydroxynicotinic acid.

    5-Chloro-2-methylisothiazol-3-one (MCI)

    • Compound Description: MCI is a potent skin sensitizer known to react with various nucleophiles, including those mimicking protein amino acid residues, such as butylamine, imidazole, sodium propanethiolate, and sodium phenoxide. Studies utilizing 13C-labeled MCI have provided insights into its reactivity. MCI readily reacts with thiol nucleophiles, such as sodium propanethiolate, through an addition-elimination mechanism at position 5 of the isothiazolone ring [].

    1-(5-Chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic Acid (JNJ-42041935)

    • Compound Description: JNJ-42041935 is a potent and selective hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitor discovered through structure-based drug design []. Preclinical studies have demonstrated its efficacy in reversing inflammation-induced anemia in rats, highlighting its potential therapeutic application. JNJ-42041935 exhibits a distinct mechanism of action compared to exogenous erythropoietin, emphasizing its potential as a novel therapeutic strategy for treating anemia.

    5-chloro-2-pentanone

    • Compound Description: 5-chloro-2-pentanone can be synthesized from 2-methyl furan through a two-step process involving hydrogenation to 2-methyl-4,5-dihydrofuran, followed by ring-opening chlorination with hydrochloric acid. This synthetic route offers advantages in terms of cost-effectiveness and environmental friendliness compared to traditional methods [].

    4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides

    • Compound Description: These compounds, specifically 4-amino-5-chloro-2-ethoxy-3-hydroxy-N-(2-morpholinylmethyl) benzamide (3) and its N-(5-oxo-2-morpholinyl)methyl analogue (4), are metabolites of the gastroprokinetic agent mosapride []. These metabolites were synthesized to confirm their structures and investigate their biological activities. Interestingly, both metabolites exhibited lower serotonin-4 receptor binding affinity compared to mosapride.

    Properties

    CAS Number

    1092461-22-7

    Product Name

    5-Chloro-2-(trifluoromethoxy)cinnamic acid

    IUPAC Name

    (E)-3-[5-chloro-2-(trifluoromethoxy)phenyl]prop-2-enoic acid

    Molecular Formula

    C10H6ClF3O3

    Molecular Weight

    266.6 g/mol

    InChI

    InChI=1S/C10H6ClF3O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+

    InChI Key

    AGCYIVNNYXJUKM-DAFODLJHSA-N

    SMILES

    C1=CC(=C(C=C1Cl)C=CC(=O)O)OC(F)(F)F

    Canonical SMILES

    C1=CC(=C(C=C1Cl)C=CC(=O)O)OC(F)(F)F

    Isomeric SMILES

    C1=CC(=C(C=C1Cl)/C=C/C(=O)O)OC(F)(F)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.